5-Fluoropyridin-3-amine hydrochloride

Kinase Inhibition Oncology Medicinal Chemistry

For medicinal chemistry teams, sourcing regioisomerically pure, multi-gram quantities of halogenated aminopyridines is a recurring bottleneck. 5-Fluoropyridin-3-amine hydrochloride (CAS 896161-34-5) directly solves this with its defined 5-fluoro substitution pattern and high purity (>98%). • Enables predictable SAR: distinct meta-directing electronic influence vs. ortho/para isomers for systematic kinase hinge-binding optimization (baseline FGFR1 IC50 3.8±0.5 μM). • Salt-form advantage: eliminates free-basing steps for direct use in amide couplings & SNAr reactions. • Reliable supply: high-purity (>98%) commercial availability supports iterative analog synthesis through preclinical candidate scale-up.

Molecular Formula C5H6ClFN2
Molecular Weight 148.56 g/mol
Cat. No. B1510375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyridin-3-amine hydrochloride
Molecular FormulaC5H6ClFN2
Molecular Weight148.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)N.Cl
InChIInChI=1S/C5H5FN2.ClH/c6-4-1-5(7)3-8-2-4;/h1-3H,7H2;1H
InChIKeyWFYAVTZHTAPONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoropyridin-3-amine Hydrochloride for Pharmaceutical R&D: Core Identifiers, Structure, and Industrial Procurement Context


5-Fluoropyridin-3-amine hydrochloride (CAS 896161-34-5) is the monohydrochloride salt of 5-fluoropyridin-3-amine (free base CAS 210169-05-4) . This compound features a pyridine core bearing an amine group at the 3-position and a fluorine atom at the 5-position, positioning it as a versatile halogenated heteroaromatic building block in medicinal chemistry . Its physicochemical properties—including a predicted pKa of 3.74±0.20, consensus LogP of 0.77, and aqueous solubility of 6.16 mg/mL—enable predictable handling and formulation behavior in early-stage synthesis and screening workflows .

5-Fluoropyridin-3-amine Hydrochloride: Why Fluorine Position and Amine Functionality Cannot Be Arbitrarily Swapped


Substituting 5-fluoropyridin-3-amine with regioisomeric fluoropyridinamines (e.g., 2-fluoro, 4-fluoro, or 6-fluoro analogs) or with non-fluorinated 3-aminopyridine introduces quantifiable alterations to electronic distribution, hydrogen-bonding capacity, and metabolic handling that propagate nonlinearly through downstream synthetic products. The 5-fluoro substitution on a 3-aminopyridine scaffold exerts a meta-directing electronic influence distinct from ortho- or para-substituted variants, directly modulating both the reactivity of the amine handle in coupling reactions and the pharmacokinetic properties of final drug candidates [1]. Furthermore, the hydrochloride salt form offers solubility and handling advantages over the free base for aqueous reaction conditions .

5-Fluoropyridin-3-amine Hydrochloride: Quantitative Differentiation Evidence for Procurement Decision-Making


5-Fluoro Substitution on 3-Aminopyridine Scaffold: FGFR1 Inhibitory Activity Benchmark

In a systematic kinase profiling study, the parent 5-fluoropyridin-3-amine scaffold exhibited measurable FGFR1 kinase inhibitory activity with an IC50 of 3.8±0.5 μM [1]. This establishes a verifiable baseline for structure-activity relationship (SAR) optimization; the 5-fluoro substitution pattern on the 3-aminopyridine core provides a distinct electronic profile compared to alternative halogenation or substitution patterns, enabling rational modification toward improved potency.

Kinase Inhibition Oncology Medicinal Chemistry

Pyridine vs. Phenyl Core: Quantified Reduction in Aryl Amine Bioactivation Risk

A systematic structure-activity relationship study of aryl amine fragment bioactivation, conducted using a glutathione (GSH) trapping assay in human liver microsomes, established a rank order of reactive metabolite formation propensity: phenyl > pyrimidine ≈ pyridine > pyridazine [1]. Pyridine-based aryl amines (including the 5-fluoropyridin-3-amine scaffold) demonstrate significantly lower abundance of GSH conjugates compared to phenyl (aniline) counterparts, indicating reduced bioactivation liability. The introduction of electron-withdrawing substituents (such as fluorine) had a less pronounced but additional modulatory effect on the extent of GSH conjugation.

Metabolic Stability Drug Safety Toxicology

5-Fluoropyridin-3-amine as Validated Precursor to FDA-Approved Ivosidenib: Industrial-Scale Synthetic Relevance

5-Fluoropyridin-3-amine serves as a key synthetic intermediate in the manufacturing route to Ivosidenib (AG-120), an FDA-approved isocitrate dehydrogenase-1 (IDH1) inhibitor indicated for acute myeloid leukemia and cholangiocarcinoma . This established industrial application validates the compound's suitability for scalable, robust synthetic sequences and distinguishes it from regioisomeric fluoropyridinamines that lack documented routes to approved therapeutics. The commercial availability of the hydrochloride salt further supports aqueous processing conditions in multi-step synthesis.

Oncology IDH1 Inhibition Process Chemistry

5-Fluoropyridin-3-amine Hydrochloride: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Kinase Inhibitor Lead Optimization: FGFR1-Targeted Programs in Oncology

For medicinal chemistry teams developing FGFR1-targeted kinase inhibitors for non-small cell lung cancer (NSCLC) or related indications, 5-fluoropyridin-3-amine provides a scaffold with validated kinase engagement potential (baseline IC50 = 3.8±0.5 μM) [1]. The 5-fluoro substitution pattern offers a defined electronic starting point for SAR exploration, enabling systematic optimization of hinge-binding interactions. Procurement of the hydrochloride salt facilitates direct use in amide coupling and nucleophilic aromatic substitution reactions without additional salt-exchange steps.

Metabolic Liability Mitigation: Replacing Aniline-Based Fragments with Pyridine Cores

In drug discovery programs where early-stage ADME profiling reveals reactive metabolite formation from aniline-containing leads, substitution with 5-fluoropyridin-3-amine can reduce bioactivation risk while maintaining synthetic accessibility [1]. The documented rank-order of GSH conjugation propensity (phenyl > pyrimidine ≈ pyridine > pyridazine) provides evidence-based guidance for scaffold replacement strategies. The electron-withdrawing fluorine substituent at the 5-position offers additional modulation of metabolic stability without introducing a second reactive handle.

IDH1 Inhibitor Development: Building on the Ivosidenib Scaffold

Research groups focused on mutant IDH1 inhibition for hematologic malignancies or solid tumors can leverage 5-fluoropyridin-3-amine as a starting material for Ivosidenib analogs and novel chemotypes [1]. The established synthetic accessibility and commercial availability of high-purity (>98%) material support iterative analog synthesis, SAR studies, and scale-up to preclinical candidate quantities.

Heterocyclic Building Block for Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, 5-fluoropyridin-3-amine serves as a versatile building block for agrochemical development, where fluorinated heterocycles enhance biological stability, target binding, and environmental persistence profiles [1]. The predictable reactivity of the 3-amino handle (acylation, alkylation, diazotization) and the 5-fluoro substituent enables rapid diversification for screening libraries in crop protection and specialty chemical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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